molecular formula C12H19N B1295800 2-(2-Adamantylidene)ethanamine CAS No. 59807-54-4

2-(2-Adamantylidene)ethanamine

Cat. No. B1295800
CAS RN: 59807-54-4
M. Wt: 177.29 g/mol
InChI Key: ZBAAIPQSHIKBQA-UHFFFAOYSA-N
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Description

“2-(2-Adamantylidene)ethanamine” is a chemical compound with the molecular formula C12H21N . It is also known by other names such as 2-(2-Adamantyl)ethylamine and 2-(Adamantan-2-yl)ethanamine .


Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, including “2-(2-Adamantylidene)ethanamine”, has been a subject of research. These compounds are known for their high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives . One method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .


Molecular Structure Analysis

The molecular structure of “2-(2-Adamantylidene)ethanamine” is based on the adamantane core, which is a highly symmetrical cage-like structure composed of three cyclohexane rings . This core is substituted at the 2-position with an ethanamine group .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-Adamantylidene)ethanamine” are largely influenced by the high reactivity of the adamantane core . This reactivity offers extensive opportunities for the compound’s utilization in the synthesis of various functional adamantane derivatives .

Future Directions

The future directions in the research of “2-(2-Adamantylidene)ethanamine” and similar compounds involve the development of novel methods for their preparation and the investigation of their potential uses. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

2-(2-adamantylidene)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h1,8-11H,2-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAAIPQSHIKBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975213
Record name 2-(Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Adamantylidene)ethanamine

CAS RN

59807-54-4, 59807-56-6
Record name Ethanamine, 2-tricyclo(3.3.1.1(sup 3,7))decylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Tricyclo(3.3.1.1(3,7))dec-2-ylideneethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC282468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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